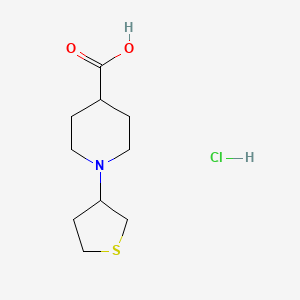

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride

Description

Historical context and discovery

The development of 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride emerged from the broader historical trajectory of piperidine chemistry and heterocyclic compound synthesis that has been evolving since the early twentieth century. The foundational work in thienopyridine chemistry, as documented in comprehensive synthetic studies, established the theoretical and practical frameworks that would eventually enable the creation of more complex derivatives incorporating both piperidine and thiophene structural elements. The synthesis of compounds containing both piperidine rings and thiophene moieties required advances in multi-step organic synthesis methodologies, particularly in the area of heterocyclic ring formation and functionalization techniques that could accommodate the presence of both nitrogen and sulfur heteroatoms within a single molecular framework.

The historical development of this compound class can be traced through the evolution of synthetic organic chemistry techniques, particularly those involving the construction of six-membered nitrogen-containing rings substituted with sulfur-containing heterocycles. Early investigations into thienopyridine synthesis, including various cyclization approaches and ring-closing methodologies, provided the essential knowledge base for developing more sophisticated derivatives. The progression from simple piperidine derivatives to more complex polyfunctional molecules like this compound represents a significant advancement in synthetic methodology and reflects the increasing sophistication of medicinal chemistry approaches to drug discovery and development.

The emergence of this specific compound within the scientific literature corresponds to the growing recognition of piperidine derivatives as valuable scaffolds for pharmaceutical development and biological research applications. The incorporation of the tetrahydrothiophene ring system into the piperidine framework represents a strategic modification designed to enhance specific biological activities and improve pharmacological properties. The systematic exploration of piperidine derivatives has revealed their diverse biological activities and applications in drug development, with particular emphasis on their potential for modulating various biological pathways and protein interactions.

Significance in proteomics research

The significance of this compound in proteomics research stems from its unique chemical properties that enable specialized applications in protein analysis and characterization methodologies. Proteomics research, which encompasses the comprehensive study of proteins including their structure, function, and interactions within biological systems, relies heavily on chemical tools and probes that can selectively modify or interact with specific protein targets. The compound's structural features, particularly the combination of the piperidine ring system with the tetrahydrothiophene moiety and carboxylic acid functionality, provide multiple points of chemical reactivity that can be exploited for protein labeling and modification applications.

Recent developments in chemoproteomic methodologies have emphasized the importance of specialized chemical probes for mapping protein modifications and understanding protein function within complex biological systems. The unique structural architecture of this compound positions it as a potentially valuable tool for investigating protein-protein interactions and post-translational modifications, particularly in the context of redox proteomics research where chemical probes are used to identify and characterize oxidative modifications of cysteine residues. The compound's ability to participate in various chemical reactions due to its multiple functional groups makes it suitable for incorporation into more complex probe molecules designed for specific proteomics applications.

The advancement of mass spectrometric proteomics has created new opportunities for utilizing specialized chemical compounds in protein analysis workflows. The molecular weight and structural characteristics of this compound make it compatible with modern mass spectrometry techniques, enabling its potential use in proteome-wide studies and protein localization experiments. The compound's chemical stability and reactivity profile support its application in quantitative proteomics experiments where precise chemical modifications are required for accurate protein identification and quantification.

The growing field of systems biology and proteomics research increasingly relies on chemical tools that can provide detailed insights into protein function and cellular organization. The unique combination of structural features present in this compound offers potential advantages for developing novel proteomics applications, particularly in studies focused on understanding protein localization, protein complex formation, and dynamic changes in protein expression patterns under different cellular conditions.

Classification and relation to piperidine derivatives

This compound belongs to the extensive family of piperidine derivatives, which represent one of the most important classes of nitrogen-containing heterocyclic compounds in medicinal chemistry and pharmaceutical research. The classification of this compound within the broader piperidine family is based on its core six-membered saturated nitrogen heterocycle, which serves as the fundamental structural scaffold upon which additional functional groups and substituents are attached. Piperidine derivatives are characterized by their diverse biological activities and their widespread occurrence in natural products and synthetic pharmaceuticals, making them valuable targets for synthetic and medicinal chemistry research.

The structural classification of piperidine derivatives can be organized according to the nature and position of substituents attached to the piperidine ring system. In the case of this compound, the compound features a tetrahydro-3-thienyl group attached to the nitrogen atom at position 1 of the piperidine ring and a carboxylic acid group at position 4, creating a specific substitution pattern that defines its chemical and biological properties. This substitution pattern places the compound within the subclass of piperidine-4-carboxylic acid derivatives, which are known for their potential pharmaceutical applications and biological activities.

Recent comprehensive reviews of piperidine derivatives have highlighted the synthetic methodologies and biological applications of various piperidine-containing compounds, demonstrating the versatility and importance of this structural class. The synthesis of piperidine derivatives typically involves multiple synthetic approaches, including cyclization reactions, ring-closing methodologies, and functionalization of pre-existing piperidine scaffolds. The development of stereoselective synthetic methods for piperidine construction has been particularly important for accessing compounds with specific stereochemical configurations and enhanced biological activities.

| Classification Category | Structural Feature | Chemical Property | Potential Application |

|---|---|---|---|

| Piperidine-4-carboxylic acid derivatives | Carboxylic acid at position 4 | Hydrogen bonding capability | Protein binding interactions |

| Thienyl-substituted piperidines | Tetrahydrothiophene ring at N-1 | Sulfur heteroatom interactions | Redox chemistry applications |

| Hydrochloride salt forms | Chloride counterion | Enhanced water solubility | Biological system compatibility |

| Six-membered nitrogen heterocycles | Saturated piperidine ring | Conformational flexibility | Receptor binding versatility |

The biological activities of piperidine derivatives span a wide range of therapeutic areas and research applications, with particular emphasis on their roles as enzyme inhibitors, receptor modulators, and chemical probes for biological studies. The specific combination of structural features present in this compound suggests potential applications in neuropharmacology and protein biochemistry, building upon the established activities of related piperidine derivatives in these research areas. The compound's classification within the broader family of bioactive piperidine derivatives positions it as a valuable addition to the chemical toolbox available for biological research and pharmaceutical development.

Propriétés

IUPAC Name |

1-(thiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-14-7-9;/h8-9H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARXMBKNLJDMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCSC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Piperidine-4-carboxylic Acid Derivative

A common starting point is the preparation of piperidine-4-carboxylic acid or its derivatives. This can be achieved by:

- Hydrolysis of nitrile precursors such as 4-cyanotetrahydropyran-4-carboxylic acid derivatives under acidic conditions to yield the corresponding carboxylic acids.

- The hydrolysis is typically carried out in aqueous hydrochloric acid at elevated temperatures (e.g., 100 °C for 9 hours), achieving yields around 84% for related tetrahydropyran-4-carboxylic acid compounds.

Introduction of the Tetrahydro-3-thienyl Group

The N-substitution with a tetrahydro-3-thienyl group generally involves:

- Reaction of the piperidine nitrogen with a suitable tetrahydro-3-thienyl electrophile or via reductive amination using tetrahydro-3-thiophenecarboxaldehyde derivatives.

- This step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the acid group.

While specific literature detailing this exact step for 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride is limited, analogous methods for nitrogen alkylation in piperidine systems are well established in organic synthesis.

Formation of the Hydrochloride Salt

The final step involves:

- Treatment of the free base 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This salt formation improves the compound’s stability, solubility, and handling properties.

Purification and Isolation

After synthesis, the compound is typically purified by:

- Extraction and filtration to remove impurities.

- Recrystallization from suitable solvents to obtain the hydrochloride salt in pure form.

- Chromatographic techniques such as column chromatography may be applied if needed to achieve higher purity.

Comparative Data Table of Preparation Parameters

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of nitrile precursor | 6 M HCl, 100 °C, 9 h | ~84 | Acidic hydrolysis to carboxylic acid |

| N-Alkylation with tetrahydro-3-thienyl derivative | Reflux in suitable solvent, reductive amination possible | Variable | Requires optimization for selectivity |

| Salt formation (hydrochloride) | HCl in ethanol or ether, room temperature | Quantitative | Improves solubility and stability |

| Purification | Recrystallization, chromatography | - | Ensures high purity |

Analyse Des Réactions Chimiques

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Applications De Recherche Scientifique

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the synthesis of other chemical compounds and materials.

Mécanisme D'action

The mechanism of action of 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

A comparative overview of key analogs is provided below:

Key Observations:

- Substituent Effects: The tetrahydrothienyl group in the target compound provides a balance between lipophilicity (due to sulfur) and conformational rigidity (saturated ring), unlike the aromatic pyridinyl or thienylmethyl groups . Solubility: Hydrate forms (e.g., thienylmethyl analog) exhibit higher aqueous solubility, while aliphatic substituents (e.g., 2-methylpropyl) reduce polarity .

Activité Biologique

1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by the molecular formula and a CAS number of 1185299-73-3. This compound features a tetrahydro-3-thienyl group and a carboxylic acid functional group, which contribute to its potential biological activities and applications in medicinal chemistry and pharmacology .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with similar structures often exhibit:

- Enzyme Inhibition : Many piperidine derivatives are known for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, they may inhibit squalene synthase, impacting cholesterol synthesis, which is crucial for lipid metabolism.

- Receptor Binding : The compound's structural characteristics allow it to bind effectively to various receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Comparative Analysis of Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Piperidinecarboxylic acid | Piperidine ring with carboxylic acid | Lacks the thienyl group |

| 3-Thienylpiperidine | Thienyl group on piperidine | Does not contain a carboxylic acid group |

| Tetrahydropyran derivatives | Saturated cyclic ether | Different ring structure compared to piperidine |

The presence of both the tetrahydro-3-thienyl moiety and the carboxylic acid functional group distinguishes this compound from others, potentially endowing it with unique pharmacological properties.

Case Study 1: Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor effects. One study demonstrated that these compounds could downregulate key pathways involved in tumor growth, suggesting potential applications in cancer therapy.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of similar piperidine derivatives. Results indicated that these compounds could significantly reduce inflammatory markers in vitro, highlighting their potential as therapeutic agents for inflammatory diseases.

Synthesis and Reactivity

The synthesis of this compound can be approached through several methods involving typical reactions of carboxylic acids and nitrogen-containing heterocycles. These synthetic routes may vary based on available starting materials and desired purity levels .

Potential Applications

The compound has several potential applications, particularly in:

- Medicinal Chemistry : As a candidate for drug development targeting specific diseases.

- Pharmacology : In studies assessing its interactions with biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thienylmethyl groups (tetrahydrothiophene derivatives) can be introduced via alkylation of piperidine-4-carboxylic acid intermediates. Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) may stabilize reactive sites during synthesis, as seen in analogous piperidine derivatives . Post-synthesis, hydrochloric acid treatment ensures salt formation, with purity confirmed via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (≥97% as reported for related piperidine salts) .

- NMR spectroscopy : To confirm the presence of the tetrahydrothienyl moiety and piperidine backbone (e.g., δ 2.5–3.5 ppm for piperidine protons).

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular weight (CHClNOS·HCl·HO = 279.78 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines for piperidine derivatives:

- PPE : Wear nitrile gloves, respiratory protection, and safety goggles to prevent inhalation or eye contact .

- Storage : Store at -20°C in airtight containers to maintain stability (≥5 years for similar crystalline solids) .

- Emergency measures : Use eyewash stations and neutralize spills with inert absorbents .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the synthesis of this compound be resolved?

- Methodological Answer : Chiral resolution techniques are essential if the tetrahydrothienyl group introduces stereocenters:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- X-ray crystallography : Confirm absolute configuration for crystalline intermediates .

- Circular dichroism (CD) : Validate optical activity in solution-phase studies .

Q. What computational strategies validate experimental data for this compound?

- Methodological Answer : Combine experimental and in silico approaches:

- Density Functional Theory (DFT) : Predict NMR/IR spectra and compare with empirical data .

- Molecular docking : Study interactions with biological targets (e.g., acetylcholinesterase, referenced in similar piperidine-carboxylic acids) .

- PubChem data : Cross-validate InChI/SMILES descriptors (e.g., InChI=1S/CHClNOS·HCl·HO) .

Q. How do researchers analyze metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsome assays:

- Incubation : Expose the compound to human liver microsomes (HLM) with NADPH cofactors.

- LC-MS/MS : Quantify parent compound degradation and identify metabolites (e.g., oxidation of the thienyl group) .

- Half-life calculation : Compare with reference compounds like meperidine hydrochloride (a structurally related opioid) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted thienyl intermediates) .

- Collaborative validation : Cross-check data with NIST or PubChem entries for piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.